molecular formula C9H10INO2 B1272667 3-Amino-3-(3-iodophenyl)propanoic acid CAS No. 299169-95-2

3-Amino-3-(3-iodophenyl)propanoic acid

Cat. No. B1272667
Key on ui cas rn: 299169-95-2
M. Wt: 291.09 g/mol
InChI Key: ZBOWULRIADNEHR-UHFFFAOYSA-N
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Patent
US08487129B2

Procedure details

Malonic acid (2.2 g, 21.5 mmol) and 3-iodobenzaldehyde (5 g, 21.5 mmol) were suspended in ethanol (50 mL) and ammonium acetate (1.66 g, 21.5 mmol) was added and the reaction heated to a reflux overnight. The reaction was cooled to room temperature filtered and washed with ethanol followed by ether and dried to afford the product (3.4 g, 11.6 mmol, 54%) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 7.80 (s, 1H), 7.64 (dd, J=7.8 Hz, 1H), 7.42 (dd, J=7.6 Hz, 1H), 7.16 (dd, J=7.8 Hz, 1H), 7.14 (dd, J=7.6 Hz, 1H), 4.21 (m, 1H), 2.36 (m, 2H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
1.66 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
54%

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[CH2:2][C:3]([OH:5])=[O:4].[I:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=1)C=O.C([O-])(=O)C.[NH4+:21]>C(O)C>[NH2:21][CH:1]([C:15]1[CH:14]=[CH:11][CH:10]=[C:9]([I:8])[CH:16]=1)[CH2:2][C:3]([OH:5])=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
IC=1C=C(C=O)C=CC1
Step Three
Name
Quantity
1.66 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated to a reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)O)C1=CC(=CC=C1)I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.6 mmol
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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